4-chloro-N'-{4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide
Description
4-Chloro-N'-{4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide is a thiazolidinone derivative characterized by a benzohydrazide moiety substituted with a 4-chloro group and a butanoyl chain linked to a thiazolidinone core. The thiazolidinone ring features a 4-methylbenzylidene substituent at the 5-position, with a Z-configuration critical for its stereochemical and electronic properties.
Properties
Molecular Formula |
C22H20ClN3O3S2 |
|---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
4-chloro-N'-[4-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]benzohydrazide |
InChI |
InChI=1S/C22H20ClN3O3S2/c1-14-4-6-15(7-5-14)13-18-21(29)26(22(30)31-18)12-2-3-19(27)24-25-20(28)16-8-10-17(23)11-9-16/h4-11,13H,2-3,12H2,1H3,(H,24,27)(H,25,28)/b18-13- |
InChI Key |
HBGQQBZXIXNYTB-AQTBWJFISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-{4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a thiourea derivative with a carbonyl compound under acidic or basic conditions to form the thiazolidinone ring.
Benzylidene Formation: The thiazolidinone intermediate is then reacted with a benzaldehyde derivative to form the benzylidene moiety.
Hydrazide Formation: The final step involves the reaction of the benzylidene-thiazolidinone intermediate with a chlorinated benzohydrazide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-{4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the aromatic rings.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N’-{4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-chloro-N’-{4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and the benzohydrazide moiety are key functional groups that enable the compound to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. Donating Groups :
- The 4-chloro substituent on the benzohydrazide (electron-withdrawing) may enhance metabolic stability compared to electron-donating groups like 4-hydroxy () .
- Methoxy and propoxy groups on the benzylidene ring () could improve lipophilicity and membrane penetration, critical for CNS-targeted therapies .
Stereochemical Influence :
- The Z-configuration at the 5-position is conserved across analogs, suggesting its necessity for maintaining planar geometry and binding interactions with biological targets .
Chain Modifications: The butanoyl chain in the target compound may confer flexibility and influence solubility compared to shorter chains or carboxylic acid derivatives (e.g., butanoic acid in ) .
Biological Activity
The compound 4-chloro-N'-{4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and research findings.
Structure and Properties
The compound is characterized by a complex structure featuring a thiazolidinone ring, a hydrazide functional group, and a chlorinated aromatic system. Its IUPAC name reflects its intricate composition, which includes substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19ClN2O2S |
| Molecular Weight | 392.89 g/mol |
| IUPAC Name | 4-chloro-N'-{4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide |
| Solubility | Soluble in DMSO and ethanol |
Antimicrobial Activity
Research indicates that compounds similar to 4-chloro-N'-{4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide exhibit significant antimicrobial properties. For instance, thiazolidinone derivatives have been shown to possess antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Thiazolidinone derivatives are also being investigated for their anticancer potential. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cancer progression . The structural features of the compound may enhance its ability to interact with molecular targets relevant to cancer therapy.
The proposed mechanisms of action for 4-chloro-N'-{4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of pathogens or cancer cells.
- Receptor Modulation : It may interact with specific receptors, modulating signaling pathways that regulate cell growth and survival.
- Oxidative Stress Induction : The compound could increase oxidative stress within cells, promoting apoptosis in malignant cells while sparing normal cells.
Study on Antimicrobial Activity
A study evaluating the antibacterial effects of thiazolidinone derivatives demonstrated that certain compounds exhibited activity comparable to established antibiotics like norfloxacin and chloramphenicol . The effectiveness was assessed using serial dilution techniques against various bacterial strains.
Anticancer Activity Assessment
In vitro studies have shown that thiazolidinone derivatives can induce apoptosis in human cancer cell lines. For example, a derivative structurally related to our compound was found to significantly inhibit cell growth in breast cancer cells through the activation of apoptotic pathways .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
